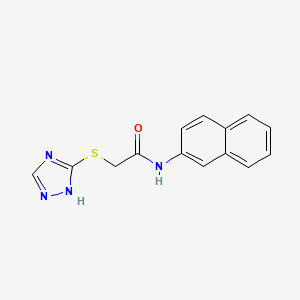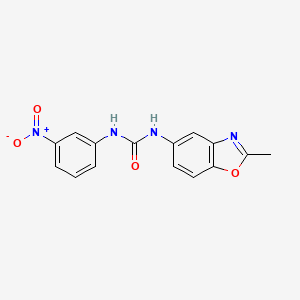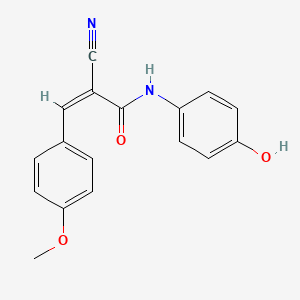
N-(4-methyl-3-nitrophenyl)isonicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methyl-3-nitrophenyl)isonicotinamide (MNPA) is a chemical compound that has gained significant attention in scientific research. It is a derivative of isoniazid, a well-known anti-tuberculosis drug. MNPA has been shown to have promising biological activities, making it a potential lead compound for drug development.
Mecanismo De Acción
N-(4-methyl-3-nitrophenyl)isonicotinamide exerts its biological activities through multiple mechanisms of action. It has been shown to inhibit the growth of Mycobacterium tuberculosis by inhibiting the synthesis of mycolic acid, a key component of the bacterial cell wall. N-(4-methyl-3-nitrophenyl)isonicotinamide has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. Furthermore, N-(4-methyl-3-nitrophenyl)isonicotinamide has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-(4-methyl-3-nitrophenyl)isonicotinamide has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species (ROS), which can cause oxidative damage to cells. N-(4-methyl-3-nitrophenyl)isonicotinamide has also been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Additionally, N-(4-methyl-3-nitrophenyl)isonicotinamide has been shown to inhibit the proliferation of cancer cells and induce cell cycle arrest.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-methyl-3-nitrophenyl)isonicotinamide has several advantages for lab experiments. It has high potency and selectivity for its biological targets, making it a useful tool for studying these targets. Additionally, N-(4-methyl-3-nitrophenyl)isonicotinamide can be synthesized in high purity and yield, making it readily available for lab experiments. However, N-(4-methyl-3-nitrophenyl)isonicotinamide also has some limitations for lab experiments. It has low solubility in aqueous solutions, which can limit its use in certain assays. Additionally, N-(4-methyl-3-nitrophenyl)isonicotinamide can be toxic at high concentrations, which can limit its use in cell-based assays.
Direcciones Futuras
There are several future directions for the study of N-(4-methyl-3-nitrophenyl)isonicotinamide. One potential direction is the development of N-(4-methyl-3-nitrophenyl)isonicotinamide-based drugs for the treatment of tuberculosis and other infectious diseases. Another potential direction is the study of the molecular mechanisms underlying the biological activities of N-(4-methyl-3-nitrophenyl)isonicotinamide. Additionally, N-(4-methyl-3-nitrophenyl)isonicotinamide could be used as a tool for studying the role of its biological targets in disease pathogenesis. Finally, the synthesis of N-(4-methyl-3-nitrophenyl)isonicotinamide analogs could lead to the discovery of compounds with improved potency and selectivity for its biological targets.
Métodos De Síntesis
N-(4-methyl-3-nitrophenyl)isonicotinamide can be synthesized through a multistep process involving the reaction of isoniazid with 4-methyl-3-nitrobenzoyl chloride. The resulting compound is then treated with triethylamine to yield N-(4-methyl-3-nitrophenyl)isonicotinamide. The synthesis of N-(4-methyl-3-nitrophenyl)isonicotinamide has been optimized to yield high purity and yield.
Aplicaciones Científicas De Investigación
N-(4-methyl-3-nitrophenyl)isonicotinamide has been extensively studied for its biological activities. It has been shown to have potent anti-tuberculosis activity, making it a potential lead compound for the development of new anti-tuberculosis drugs. Additionally, N-(4-methyl-3-nitrophenyl)isonicotinamide has been shown to have anti-inflammatory, antioxidant, and anticancer activities.
Propiedades
IUPAC Name |
N-(4-methyl-3-nitrophenyl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O3/c1-9-2-3-11(8-12(9)16(18)19)15-13(17)10-4-6-14-7-5-10/h2-8H,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEICZZPGOGIMJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=NC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methyl-3-nitrophenyl)pyridine-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(hydroxymethyl)phenyl]-3-phenylacrylamide](/img/structure/B5779938.png)

![4-fluorobenzyl N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B5779952.png)

![N-{2-[2-(4-cyclohexylphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5779971.png)
![2-[4-(2,5-dimethylbenzyl)-1-piperazinyl]ethanol](/img/structure/B5779980.png)

![N-{[(3-acetylphenyl)amino]carbonothioyl}-2-(4-methylphenoxy)acetamide](/img/structure/B5779992.png)
![1-ethyl-4-{[1-(2-thienylsulfonyl)-4-piperidinyl]carbonyl}piperazine](/img/structure/B5779997.png)

![8H-cyclohepta[b]quinoxalin-8-one oxime](/img/structure/B5780007.png)
![N-(4-chloro-2-methylphenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide](/img/structure/B5780012.png)
amino]methyl}-5-methoxyphenol](/img/structure/B5780030.png)
